2-Hydroxyadipic acid
Overview
Description
2-Hydroxyadipic acid is a key intermediate metabolite in the biosynthesis pathway of adipic acid, which is a significant monomer in the production of nylon-6,6. The biosynthesis of adipic acid, particularly from l-lysine as a precursor, has garnered increasing attention due to its potential for sustainable production. In a recent study, a biosynthesis pathway for 2-hydroxyadipic acid was successfully constructed in Escherichia coli, leading to the production of 7.11 g/L of 2-hydroxyadipic acid in a 5 L bioreactor. This achievement demonstrates the feasibility of scaling up the production of 2-hydroxyadipic acid and lays a foundation for the biosynthesis of adipic acid and bionylon .
Synthesis Analysis
The synthesis of 2-hydroxyadipic acid has been explored through various methods. One approach involves the alpha hydroxylation of long-chain carboxylic acids with molecular oxygen, catalyzed by the alpha oxidase of peas (Pisum sativum), which results in the enantioselective production of 2-hydroxy acids . Another method includes the metabolic engineering of E. coli, which has been optimized to produce 2-hydroxyadipic acid in significant quantities, demonstrating the potential for industrial-scale synthesis .
Molecular Structure Analysis
The molecular structure of 2-hydroxyadipic acid and related compounds has been a subject of interest in various studies. For instance, 2-hydroxynicotinic acid (2-HNA) has been found to exist in four polymorphs in the solid state, with its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), being more energetically favored . The study of these structures provides insights into the behavior of 2-hydroxy acids and their potential applications.
Chemical Reactions Analysis
The chemical behavior of 2-hydroxy acids has been analyzed through their involvement in various reactions. For example, 2-hydroxy acids have been identified as metabolites in the metabolism of 2-amino-5-hydroxyadipic acid in rat liver, where 2-keto-5-hydroxyadipic acid is transaminated to 2-amino-5-hydroxyadipic acid . Additionally, the synthesis of enantiomerically pure compounds from 2-hydroxy acids has been achieved through complex chemical reactions, highlighting their versatility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy acids are crucial for their classification and potential applications. A study on microalgae revealed the presence of 2-hydroxy acids with varying carbon chain lengths, which differed significantly among algal samples, suggesting their use in the classification of algal species . Furthermore, the solid-state identity and polymorphism of 2-hydroxy acids, such as 2-hydroxynicotinic acid, have been characterized, providing valuable information on their stability and reactivity .
Scientific Research Applications
Metabolism and Biochemical Significance
2-Hydroxyadipic acid plays a role in various metabolic processes. It has been identified as a metabolite in the degradation of amino acids like lysine and hydroxylysine. For instance, the metabolism of 2-amino-5-hydroxyadipic acid in rats was studied, revealing its transformation into metabolites such as 2-keto-5-hydroxyadipic acid and 2-hydroxyglutaric acid (Lindahl, Lindstedt & Lindstedt, 1967). Additionally, 2-hydroxyadipic acid was identified as a significant metabolite in the study of disease biomarkers, suggesting its potential role in diagnostic applications (Calderón, Santi & Lämmerhofer, 2018).
Biocatalysis and Industrial Applications
In the field of biocatalysis, research has focused on creating enzymes to produce 2-hydroxyadipic acid. A study demonstrated the engineering of a dehydrogenase enzyme to yield chirally pure (R)-2-hydroxyadipic acid, highlighting its significance as a precursor in the synthesis of valuable compounds like adipic acid, which is used in pharmaceuticals and synthetic polymers (Dang, 2012). This underscores the importance of 2-hydroxyadipic acid in industrial chemical synthesis.
Pathway Engineering for Compound Synthesis
2-Hydroxyadipic acid is also a key compound in pathway engineering for the bio-based production of important chemicals. Research into improving the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a crucial step in pathways for producing adipic acid, has led to significant advancements. For instance, the directed evolution of (R)-2-hydroxyglutarate dehydrogenase has improved the efficiency of this reduction step (Sáez-Jiménez et al., 2022).
Role in Human Health and Disease
In medical research, 2-hydroxyadipic acid has been identified as a marker in various health conditions. For example, its presence in human skin collagen was linked to aging and certain diseases like diabetes, renal failure, and sepsis (Sell, Strauch, Shen & Monnier, 2007). This suggests that 2-hydroxyadipic acid could be significant in understanding and diagnosing these conditions.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxyhexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXIFWBPRRYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864823 | |
Record name | 2-Hydroxyhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxyadipic acid | |
CAS RN |
18294-85-4 | |
Record name | 2-Hydroxyadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18294-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyadipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyhexanedioic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxyadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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